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Compound of Interest

Compound Name:
4-Bromoquinoline-6-carboxylic

acid

Cat. No.: B1344173 Get Quote

This guide provides a comprehensive comparison of 4-Bromoquinoline-6-carboxylic acid
with alternative quinoline-based compounds, offering researchers, scientists, and drug

development professionals objective data to inform their work. Below, you will find a summary

of its chemical properties, a comparison with related molecules in biological assays, and

detailed experimental protocols.

Certificate of Analysis: 4-Bromoquinoline-6-
carboxylic Acid
While a comprehensive, publicly available Certificate of Analysis with detailed spectral data for

4-Bromoquinoline-6-carboxylic acid is not readily found, typical specifications from various

suppliers indicate a high purity, generally ≥95-98%. The key physicochemical properties are

summarized in the table below. Researchers can typically request a batch-specific Certificate of

Analysis from their supplier, which will include detailed analytical data such as ¹H NMR, HPLC,

and mass spectrometry results.
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Parameter Typical Specification

CAS Number 219763-87-8

Molecular Formula C₁₀H₆BrNO₂

Molecular Weight 252.06 g/mol

Purity ≥95% to ≥98%

Appearance Solid (e.g., Gray to brown)

Performance Comparison with Alternative Quinoline
Carboxylic Acids
Quinoline carboxylic acids are a versatile class of compounds with a wide range of biological

activities. The position of the bromine atom and the carboxylic acid group on the quinoline

scaffold significantly influences their pharmacological properties. This section compares 4-
Bromoquinoline-6-carboxylic acid with other quinoline derivatives based on available data

from scientific literature.

It is important to note that a direct head-to-head comparison of 4-Bromoquinoline-6-
carboxylic acid with a wide range of alternatives in the same study is limited in the public

domain. The following table collates data from various studies to provide a comparative

overview.

Table 1: Comparative Biological Activity of Quinoline Carboxylic Acid Derivatives
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Compound
Biological
Target/Assay

Cell Line IC₅₀/Activity

4-Bromoquinoline-6-

carboxylic acid

Not specified in

readily available

public literature

- Data not available

Quinoline-2-carboxylic

acid

α-Glucosidase

Inhibition
- 9.1 µg/mL[1]

Quinoline-4-carboxylic

acid

α-Glucosidase

Inhibition
- 60.2 µg/mL[1]

Quinoline-2-carboxylic

acid
α-Amylase Inhibition - 15.5 µg/mL[1]

Quinoline-4-carboxylic

acid
α-Amylase Inhibition - 152.4 µg/mL[1]

6-Chloro-2-(4-

hydroxy-3-

methoxyphenyl)quinoli

ne-4-carboxylic acid

Anticancer Activity

(MTT Assay)
MCF-7

82.9% reduction in

cell growth[2]

2-Styrylquinoline-3-

carboxylate

derivatives

Antiproliferative

Activity
MCF-7, K562

Micromolar

inhibition[3]

6-Fluoro-2-(5-

isopropyl-2-methyl-4-

phenoxyphenyl)quinoli

ne-4-carboxylic acid

Dihydroorotate

Dehydrogenase

(DHODH) Inhibition

- 1 nM[4]

Key Observations:

Substitution Pattern Matters: As illustrated by the comparison between Quinoline-2-

carboxylic acid and Quinoline-4-carboxylic acid, the isomeric form has a profound impact on

biological activity, with the former being a significantly more potent inhibitor of α-glucosidase

and α-amylase.[1]
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Anticancer Potential: Various substituted quinoline carboxylic acids have demonstrated

significant anticancer activity against cell lines such as MCF-7 (breast cancer) and K-562

(bone marrow cancer).[2][3]

Enzyme Inhibition: Derivatives of quinoline-4-carboxylic acid are potent inhibitors of

dihydroorotate dehydrogenase (DHODH), a key enzyme in pyrimidine biosynthesis,

highlighting their potential as antiviral and anticancer agents.[4]

Experimental Protocols
To aid in the replication and validation of findings, detailed protocols for common assays used

in the evaluation of quinoline carboxylic acid derivatives are provided below.

MTT Assay for Cell Viability and Proliferation
This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds

on cultured cells.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-

dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount

of formazan produced is proportional to the number of viable cells and can be quantified

spectrophotometrically.

Procedure:

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate

for 24 hours to allow for attachment.

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g.,

4-Bromoquinoline-6-carboxylic acid and its alternatives) and a vehicle control. Incubate

for the desired exposure time (e.g., 24, 48, or 72 hours).

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4

hours at 37°C until a purple precipitate is visible.

Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based

solution) to each well to dissolve the formazan crystals.
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Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A

reference wavelength of 630 nm can be used to subtract background absorbance.

In Vitro Kinase Assay
This assay is used to determine the inhibitory activity of compounds against specific protein

kinases.

Principle: The assay measures the transfer of a phosphate group from ATP to a specific

substrate by a kinase. The level of phosphorylation, and thus kinase activity, can be detected

using various methods, such as radioactivity, fluorescence, or luminescence.

General Procedure (Non-radioactive):

Reaction Setup: In a microplate, combine the kinase, a specific substrate (often a

biotinylated peptide), and the test compound at various concentrations in a kinase reaction

buffer.

Initiation: Start the reaction by adding ATP. Incubate at a controlled temperature (e.g., 30°C

or room temperature) for a specific duration.

Detection: Stop the reaction and detect the phosphorylated substrate. In a common format, a

labeled antibody that specifically recognizes the phosphorylated form of the substrate is

added. The signal generated is inversely proportional to the kinase inhibition.

Data Analysis: Calculate the IC₅₀ value, which represents the concentration of the inhibitor

required to reduce the kinase activity by 50%.

Visualizing Experimental Workflows and Pathways
To further clarify the experimental processes and potential mechanisms of action, the following

diagrams are provided.
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Caption: Workflow for the MTT cell viability assay.
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Caption: General mechanism of an in vitro kinase inhibition assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b1344173?utm_src=pdf-custom-synthesis
https://www.sigmaaldrich.com/TW/zh/product/aldrich/693944
https://pubchemlite.lcsb.uni.lu/e/compound/18475628
https://pubchemlite.lcsb.uni.lu/e/compound/18475628
https://wap.guidechem.com/question/what-is-the-synthesis-of-4-bro-id118877.html
https://webbook.nist.gov/cgi/cbook.cgi?ID=C106401&Mask=200
https://www.benchchem.com/product/b1344173#certificate-of-analysis-for-4-bromoquinoline-6-carboxylic-acid
https://www.benchchem.com/product/b1344173#certificate-of-analysis-for-4-bromoquinoline-6-carboxylic-acid
https://www.benchchem.com/product/b1344173#certificate-of-analysis-for-4-bromoquinoline-6-carboxylic-acid
https://www.benchchem.com/product/b1344173#certificate-of-analysis-for-4-bromoquinoline-6-carboxylic-acid
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1344173?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1344173?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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